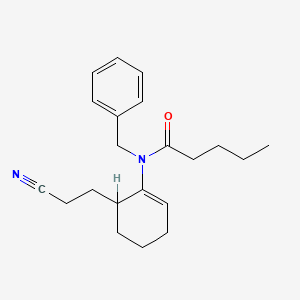![molecular formula C15H27PSn B14405267 tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane CAS No. 84668-49-5](/img/structure/B14405267.png)
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a tert-butyl group, a phenyl group, and a 2-(trimethylstannyl)ethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane typically involves the reaction of a phosphine precursor with a stannylated reagent. One common method is the reaction of tert-butylphenylphosphine with 2-(trimethylstannyl)ethyl chloride under inert conditions. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the sensitive stannyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The compound is typically purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Palladium catalysts and organic halides are commonly used in substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various organic compounds with new carbon-carbon bonds.
Reduction: Reduced phosphine derivatives.
Applications De Recherche Scientifique
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane depends on the specific reaction it is involved in. In catalytic processes, the phosphane group acts as a ligand, coordinating to metal centers and facilitating various transformations. The stannyl group can undergo transmetallation, transferring the organic group to a metal catalyst, which then participates in further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl(phenyl)phosphane: Lacks the stannyl group, making it less versatile in cross-coupling reactions.
Phenyl[2-(trimethylstannyl)ethyl]phosphane: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.
tert-Butyl(phenyl)[2-(trimethylsilyl)ethyl]phosphane: Contains a silyl group instead of a stannyl group, leading to different reactivity and applications.
Uniqueness
tert-Butyl(phenyl)[2-(trimethylstannyl)ethyl]phosphane is unique due to the presence of both a stannyl group and a phosphane group, which allows it to participate in a wide range of chemical reactions, particularly in organometallic chemistry and catalysis .
Propriétés
Numéro CAS |
84668-49-5 |
|---|---|
Formule moléculaire |
C15H27PSn |
Poids moléculaire |
357.06 g/mol |
Nom IUPAC |
tert-butyl-phenyl-(2-trimethylstannylethyl)phosphane |
InChI |
InChI=1S/C12H18P.3CH3.Sn/c1-5-13(12(2,3)4)11-9-7-6-8-10-11;;;;/h6-10H,1,5H2,2-4H3;3*1H3; |
Clé InChI |
IDXHMCNPWCVKPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(CC[Sn](C)(C)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



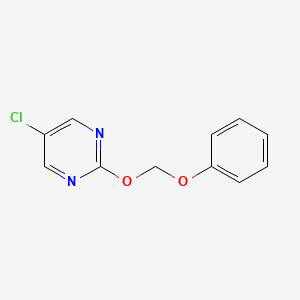
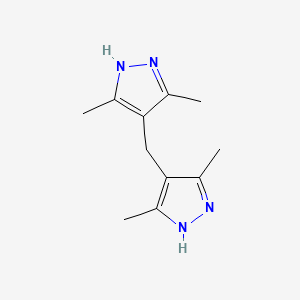
![N-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N'-propylurea](/img/structure/B14405204.png)
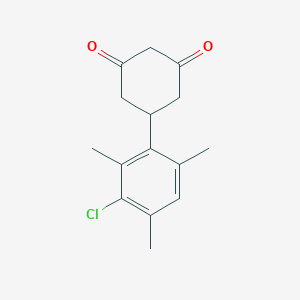
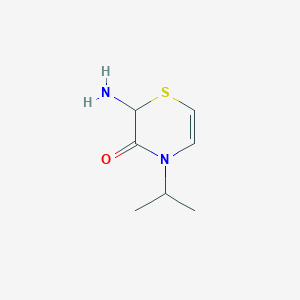

![4-(Propan-2-yl)-2-[(propan-2-yl)amino]-2H-1,4-thiazin-3(4H)-one](/img/structure/B14405231.png)
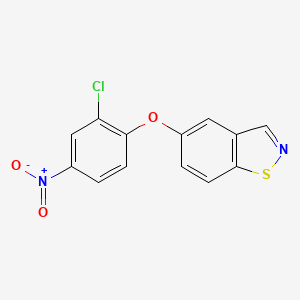
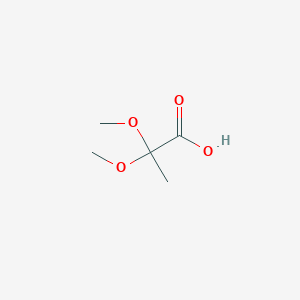
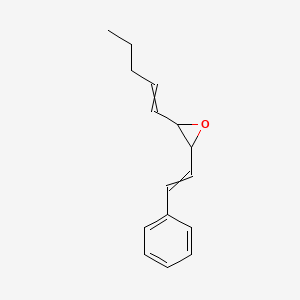
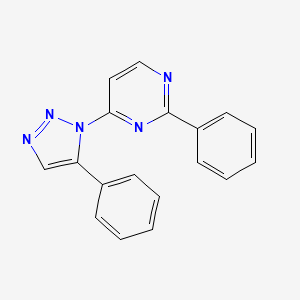
![2,3-Diethylidenebicyclo[2.2.1]heptane](/img/structure/B14405260.png)
